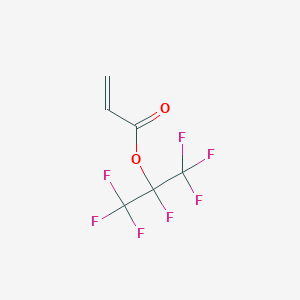
Heptafluoroisopropyl acrylat
Übersicht
Beschreibung
Heptafluoroisopropyl acrylate is a chemical compound that has garnered attention in the field of polymer chemistry due to its unique properties, such as high thermal stability and chemical resistance, which are imparted by the fluorinated side chains. This compound serves as a building block for various polymeric materials, offering potential applications in coatings, adhesives, and advanced material science.
Synthesis Analysis
The synthesis of heptafluoroisopropyl acrylate involves complex chemical reactions, leveraging the fluorinated esters' reactivity. A study by Samanta et al. (2015) explored the transesterification of hexafluoroisopropyl esters, which are closely related to heptafluoroisopropyl acrylate, demonstrating the compounds' potential as activated carboxylic acids for organic and macromolecular synthesis (Samanta, R. Cai, & Percec, 2015).
Molecular Structure Analysis
The molecular structure of heptafluoroisopropyl acrylate is characterized by the presence of fluorinated side chains, which significantly influence the compound's physical and chemical properties. The hexafluoroisopropoxy unit, for instance, has been incorporated into new polyacrylates, revealing insights into the impact of fluorination on polymer properties (Gupta, V. Reddy, P. Cassidy, & J. Fitch, 1993).
Chemical Reactions and Properties
Heptafluoroisopropyl acrylate undergoes various chemical reactions, leading to the formation of polymers with unique characteristics. For example, the controlled synthesis of carboxylic acid end-capped poly(heptadecafluorodecyl acrylate) and its copolymers with 2-hydroxyethyl acrylate demonstrates the precise manipulation of polymer end groups for desired properties (Grignard, C. Jérôme, C. Calberg, C. Detrembleur, & R. Jerome, 2007).
Physical Properties Analysis
The physical properties of heptafluoroisopropyl acrylate-derived polymers, such as thermal stability and glass transition temperatures, are significantly influenced by the fluorinated side chains. The study on polyacrylates containing hexafluoroisopropoxy pendant functions highlights the improved thermal stability and film-forming properties imparted by fluorination (Gupta et al., 1993).
Chemical Properties Analysis
The chemical properties of heptafluoroisopropyl acrylate, such as reactivity and compatibility with other monomers, enable the synthesis of polymers with tailored functionalities. Research on the synthesis and physicochemical properties of poly(perfluoro-2-trichloromethylisopropyl acrylate) exemplifies the exploration of novel acrylic monomers for advanced material applications (Tyutyunov, A. Sin'ko, S. Igumnov, O. A. Mel’nik, Y. Vygodskii, E. V. Khaidukov, & V. I. Sokolov, 2016).
Wissenschaftliche Forschungsanwendungen
Biomedizinische und Bioengineering-Anwendungen
Acrylatbasierte Polymere, wie z. B. Heptafluoroisopropyl acrylat, werden seit vielen Jahren in biomedizinischen Anwendungen eingesetzt, da sie vielseitige Eigenschaften besitzen . Sie werden häufig in ophthalmologischen Geräten, der Orthopädie, der Gewebezüchtung und der Zahnmedizin eingesetzt . Die Anwendungen dieser Polymerklasse haben das Potenzial, in der biomedizinischen Industrie exponentiell zu wachsen, wenn ihre Eigenschaften wie mechanische Leistung, elektrische und/oder thermische Eigenschaften, Flüssigkeitsdiffusion, biologisches Verhalten, antimikrobielle Kapazität und Porosität auf spezifische Anforderungen zugeschnitten werden können .
Einsatz in Zwei-Komponenten-Wasserlacken
This compound wurde bei der Herstellung von fluorhaltigen Acrylatemulsionen in Zwei-Komponenten-Wasserlacken verwendet . Die Zugabe von this compound zu den Beschichtungen verbesserte ihre Wasserbeständigkeit, thermische Stabilität und mechanischen Eigenschaften . Diese fluormodifizierten Beschichtungen haben potenzielle Anwendungen im Bereich von Holzmöbeln und der Automobillackierung .
Einsatz in den Eigenschaften von Acrylatpolymeren
This compound wird bei der Entwicklung der Eigenschaften von Acrylatpolymeren und fortschrittlichen Anwendungen wie pH-abhängigen Eigenschaften von Acrylat-Derivaten von Polyelektrolyten und der Klassifizierung von Polymermaterialien als hitzebeständiges Acrylglas und Polycarbonat-Antiballistikglas verwendet .
Einsatz in mehrkomponentigen Polymersystemen
This compound wird bei der Entwicklung von mehrkomponentigen Polymersystemen verwendet. Diese Systeme werden entwickelt, um einige der Einschränkungen bestehender Acrylate zu beheben, wie z. B. unzureichende mechanische Eigenschaften, biologisches Verhalten, elektrische und/oder thermische Kapazität, Wechselwirkung mit Körperflüssigkeiten, antimikrobielle Reaktion und Porosität in porösen Plattformen (Scaffolds) für Anwendungen in der Gewebezüchtung .
Einsatz in Verbund- oder Nanoverbundbiomaterialien
This compound wird bei der Entwicklung von Verbund- oder Nanoverbundbiomaterialien verwendet. Diese Materialien werden durch die Einarbeitung anderer Materialien und/oder Nanomaterialien wie Graphen entwickelt, um Verbundwerkstoffe oder Nanoverbundwerkstoffe mit einer großen Bandbreite an Eigenschaften zu erzeugen .
Einsatz bei der Entwicklung von porösen Trägermaterialien (Scaffolds)
This compound wird bei der Entwicklung von porösen Trägermaterialien (Scaffolds) für Anwendungen in der Gewebezüchtung verwendet. Diese Scaffolds müssen mit dem notwendigen Grad, Typ und der Morphologie von Poren durch fortschrittliche technologische Fertigungsverfahren strukturiert sein
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Heptafluoroisopropyl acrylate primarily targets polymerization processes due to its acrylate group. This compound is often used in the synthesis of polymers and copolymers, where it acts as a monomer that can be polymerized to form various materials with unique properties .
Mode of Action
The mode of action of heptafluoroisopropyl acrylate involves its interaction with free radicals during polymerization. The acrylate group undergoes a free radical polymerization process, where the double bond in the acrylate group reacts with free radicals, leading to the formation of long polymer chains. This reaction is initiated by heat, light, or chemical initiators .
Biochemical Pathways
In the context of polymer chemistry, the biochemical pathways affected by heptafluoroisopropyl acrylate are those involved in free radical polymerization. The initiation phase involves the generation of free radicals, which then propagate by reacting with the acrylate monomers, forming polymer chains. The termination phase occurs when two free radicals combine, ending the chain growth .
Result of Action
The molecular and cellular effects of heptafluoroisopropyl acrylate’s action result in the formation of polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make the resulting polymers suitable for various applications, including coatings, adhesives, and specialty materials .
Action Environment
Environmental factors such as temperature, light, and the presence of initiators significantly influence the action, efficacy, and stability of heptafluoroisopropyl acrylate. High temperatures and UV light can initiate the polymerization process, while the presence of inhibitors can prevent premature polymerization. Additionally, the compound’s stability is affected by storage conditions, requiring it to be kept in a cool, dark place to maintain its efficacy .
: MilliporeSigma : ChemBK
Eigenschaften
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropan-2-yl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F7O2/c1-2-3(14)15-4(7,5(8,9)10)6(11,12)13/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCVKNUSIGHJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156624 | |
| Record name | Heptafluoroisopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13057-08-4 | |
| Record name | Heptafluoroisopropyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,2,2-Tetrafluoro-1-(trifluoromethyl)ethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptafluoroisopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)
![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)



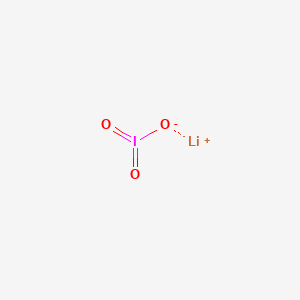

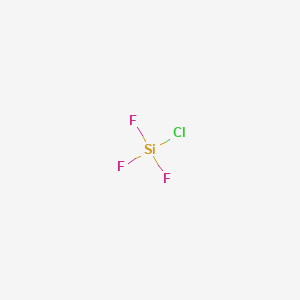
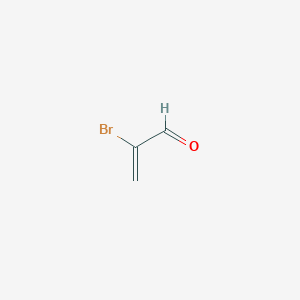



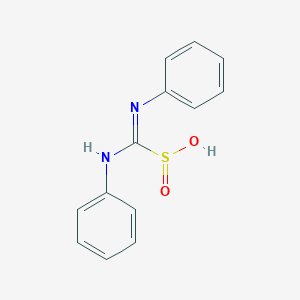
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)